4-hydroxy-3-[N-[(3-methoxyphenyl)methyl]-C-methylcarbonimidoyl]chromen-2-one
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Overview
Description
JB061 is a nonmuscle myosin inhibitor known for its selective inhibitory activity. It demonstrates IC50 values of 4.4 micromolar for cardiac muscle myosin, 9.1 micromolar for skeletal muscle myosin, and greater than 100 micromolar for smooth muscle myosin II . This compound is primarily used in scientific research to study the inhibition of myosin, a motor protein involved in various cellular processes.
Preparation Methods
The synthesis of JB061 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
JB061 undergoes various chemical reactions, including:
Oxidation: JB061 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on JB061, leading to different derivatives.
Substitution: JB061 can undergo substitution reactions where functional groups are replaced with other groups, altering its chemical properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
JB061 has a wide range of applications in scientific research:
Chemistry: Used to study the inhibition of myosin and its effects on cellular processes.
Biology: Employed in cell biology research to understand the role of myosin in cell division and movement.
Medicine: Investigated for its potential therapeutic applications in diseases involving myosin dysfunction.
Industry: Utilized in the development of new drugs and therapeutic agents targeting myosin
Mechanism of Action
JB061 exerts its effects by selectively inhibiting nonmuscle myosin. It binds to the myosin motor domain, preventing the hydrolysis of adenosine triphosphate (ATP) and thereby inhibiting myosin’s motor activity. This inhibition disrupts various cellular processes, including cytokinesis and cell motility .
Comparison with Similar Compounds
JB061 is unique in its selective inhibition of nonmuscle myosin. Similar compounds include:
Blebbistatin: A potent myosin II inhibitor with IC50 values ranging from 0.5 to 5 micromolar.
Omecamtiv mecarbil: An inhibitor of cardiac myosin ATPase with IC50 values of 490 and 711 nanomolar for bovine and human cardiac myosin, respectively.
Mavacamten: An orally bioavailable inhibitor of cardiac myosin ATPase with IC50 values of 490 and 711 nanomolar for bovine and human cardiac myosin, respectively.
JB061 stands out due to its higher selectivity for nonmuscle myosin and its limited efficacy in reducing ATPase activity compared to other inhibitors .
Properties
Molecular Formula |
C19H17NO4 |
---|---|
Molecular Weight |
323.3 g/mol |
IUPAC Name |
4-hydroxy-3-[N-[(3-methoxyphenyl)methyl]-C-methylcarbonimidoyl]chromen-2-one |
InChI |
InChI=1S/C19H17NO4/c1-12(20-11-13-6-5-7-14(10-13)23-2)17-18(21)15-8-3-4-9-16(15)24-19(17)22/h3-10,21H,11H2,1-2H3 |
InChI Key |
MJXJTQZHVWSPLP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NCC1=CC(=CC=C1)OC)C2=C(C3=CC=CC=C3OC2=O)O |
Origin of Product |
United States |
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